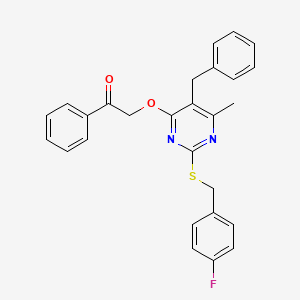
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine is a complex organic compound with a unique structure that includes benzyl, fluorobenzylthio, methyl, and phenacyloxy groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, fluorobenzylthio, methyl, and phenacyloxy groups through various substitution reactions. Common reagents used in these steps include benzyl bromide, 4-fluorobenzylthiol, methyl iodide, and phenacyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Sodium hydride, alkyl halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Benzyl-2-(4-chlorobenzylthio)-6-methyl-4-phenacyloxypyrimidine
- 5-Benzyl-2-(4-bromobenzylthio)-6-methyl-4-phenacyloxypyrimidine
- 5-Benzyl-2-(4-methylbenzylthio)-6-methyl-4-phenacyloxypyrimidine
Uniqueness
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine is unique due to the presence of the fluorobenzylthio group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C27H23FN2O2S |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-[5-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]oxy-1-phenylethanone |
InChI |
InChI=1S/C27H23FN2O2S/c1-19-24(16-20-8-4-2-5-9-20)26(32-17-25(31)22-10-6-3-7-11-22)30-27(29-19)33-18-21-12-14-23(28)15-13-21/h2-15H,16-18H2,1H3 |
InChI-Schlüssel |
NXKBTZIDMIYDGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)SCC2=CC=C(C=C2)F)OCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


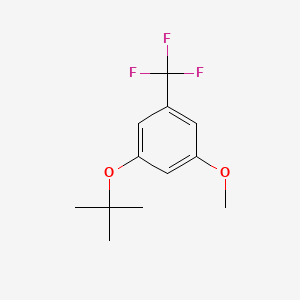
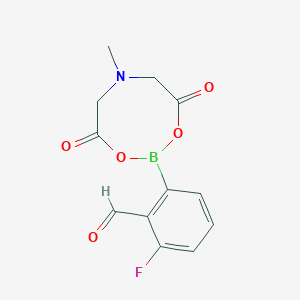
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
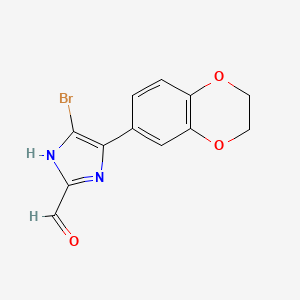

![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)
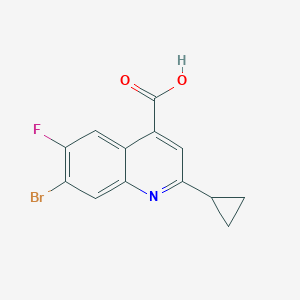
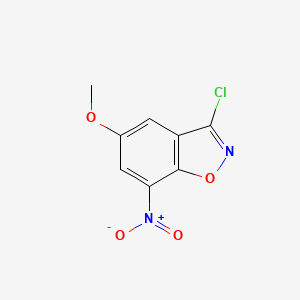

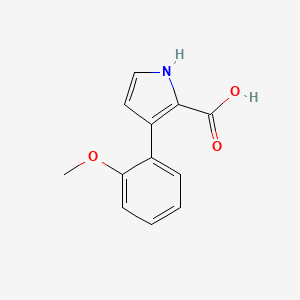
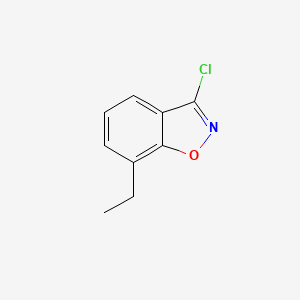
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

